molecular formula C24H22N2O2 B14335155 8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline CAS No. 106569-26-0

8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline

Cat. No.: B14335155
CAS No.: 106569-26-0
M. Wt: 370.4 g/mol
InChI Key: WWHUXPAYDJPZMN-UHFFFAOYSA-N
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Description

1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane is an organic compound with the molecular formula C24H22N2O2. This compound is characterized by a cyclobutane ring substituted with two 8-quinolinyloxy groups at the 1-position. The presence of the quinoline moiety imparts unique chemical properties to the compound, making it of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane typically involves the reaction of cyclobutane-1,1-diyldimethanol with 8-hydroxyquinoline. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the quinolinyloxy groups. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline moieties to dihydroquinolines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Substitution: Brominated or nitrated quinoline derivatives.

Scientific Research Applications

1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimalarial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane is largely dependent on its interaction with molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can chelate metal ions, inhibiting metalloenzymes and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis[(8-hydroxyquinolinyl)methyl]cyclobutane: Similar structure but with hydroxy groups instead of quinolinyloxy groups.

    1,1-Bis[(8-quinolinyloxy)methyl]cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.

Uniqueness

1,1-Bis[(8-quinolinyloxy)methyl]cyclobutane is unique due to the presence of the cyclobutane ring, which imparts rigidity and distinct steric properties. This rigidity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

106569-26-0

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

8-[[1-(quinolin-8-yloxymethyl)cyclobutyl]methoxy]quinoline

InChI

InChI=1S/C24H22N2O2/c1-6-18-8-3-14-25-22(18)20(10-1)27-16-24(12-5-13-24)17-28-21-11-2-7-19-9-4-15-26-23(19)21/h1-4,6-11,14-15H,5,12-13,16-17H2

InChI Key

WWHUXPAYDJPZMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(COC2=CC=CC3=C2N=CC=C3)COC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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